2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo family. This compound features a fused pyrazole structure that is significant in organic chemistry due to its potential applications in pharmaceuticals and materials science. The compound is classified under organic compounds and specifically falls within the category of pyrazolopyrazines, which are known for their biological activity and versatility in synthetic chemistry.
The compound was synthesized as part of a research study aimed at developing efficient synthetic methods for pyrazolo derivatives from 2,2-dichlorovinylacetophenones. The study was published in the Journal of Heterocyclic Chemistry and highlighted the simplicity and cost-effectiveness of the synthetic procedures employed .
The synthesis of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves several steps starting from 2,2-dichlorovinylacetophenones. The process includes:
The molecular structure of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been characterized using X-ray crystallography. Key features include:
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
The mechanism by which 2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects is not fully elucidated but can be inferred based on similar compounds in literature. Potential mechanisms include:
Detailed studies using computational methods such as Density Functional Theory (DFT) could provide insights into the reaction pathways and stability of intermediates formed during its synthesis .
Key physical and chemical properties include:
Relevant data from experimental studies indicate that compounds like this can exhibit diverse solubility profiles depending on their substituents and structural modifications .
The potential applications of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine are notable in several fields:
The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged heterocyclic framework in medicinal chemistry, with 2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine representing a structurally optimized derivative of significant therapeutic interest. Historically, this scaffold gained prominence through systematic explorations of bicyclic nitrogen-containing heterocycles as bioisosteres for purine-based structures. Early synthetic efforts focused on simple unsubstituted variants like the parent 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (PubChem CID: 21941401) [1], but therapeutic limitations drove the introduction of aromatic substituents to enhance target binding and pharmacokinetic properties.
The strategic incorporation of the 4-chlorophenyl group at the C2 position marked a transformative advancement, significantly enhancing the scaffold’s bioactivity profile. This evolution is exemplified by the 2023 discovery of tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives as potent Core Protein Allosteric Modulators (CpAMs) for hepatitis B virus (HBV) inhibition. Lead compound 45 (a 4-chlorophenyl-substituted THPP derivative) demonstrated exceptional efficacy in reducing HBV DNA viral load in an AAV mouse model following oral administration, outperforming earlier nucleos(t)ide analogs against resistant viral strains [3]. This breakthrough underscored the scaffold’s capacity to address unmet medical needs through novel mechanisms of action.
Table 1: Comparative Synthetic Pathways for 2-Aryl-THPP Derivatives
| Step | Guirado Route | Enamine Route |
|---|---|---|
| Starting Material | 2,2-Dichlorovinylacetophenones | 1H-Pyrazole-5-carboxylic acids |
| Key Reagents | 2-Hydroxyethylhydrazine, NaN₃, Pd-C/H₂ | N-Iodosuccinimide, i-PrMgCl, Pd(dppf)Cl₂ |
| Cyclization Conditions | NaOH (aq), 100°C | Room temperature carbonylation |
| Overall Yield | 45-50% | 30-40% |
| Structural Advantages | Optimized for 2-aryl substitution | Enables C2-diversification (sulfonamides, boronic esters) |
The 2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold exhibits distinctive structural features that underpin its therapeutic utility. The core consists of a pyrazolo[1,5-a]pyrazine system fused to a partially saturated tetrahydropyrazine ring, creating a bicyclic architecture with three nitrogen atoms at strategic positions (N1, N5, N8) [2]. The 4-chlorophenyl substituent at C2 introduces critical steric and electronic modulation, differentiating it from isomeric analogs like the 7-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (PubChem CID: 82390208) [6].
As a Casein Kinase 1δ/ε (CK1δ/ε) inhibitor (patented in WO2015073763A1/WO2015073767A1), it modulates circadian rhythm disorders and oncology targets [7] [8].
Electronic and Conformational Properties:Density Functional Theory (DFT) studies elucidate the cyclization mechanism, identifying a six-membered transition state with an activation energy of 24.3 kcal/mol [4]. The tetrahydropyrazine ring adopts a boat conformation in solid state, while solution NMR indicates rapid interconversion between envelope conformers. The 4-chlorophenyl group’s electron-withdrawing effect stabilizes the electron-deficient pyrazine ring, enhancing binding to kinase ATP pockets versus neutral phenyl analogs [7] [8].
Table 2: Structural Parameters of 2-(4-Chlorophenyl)-THPP from Crystallography and DFT
| Parameter | Experimental (X-ray) | Computational (DFT) | Biological Implication |
|---|---|---|---|
| N1-N5 Bond Length | 1.38 Å | 1.37 Å | Maintains aromaticity for target recognition |
| C2-Phenyl Dihedral | 45° | 42° | Optimizes hydrophobic pocket engagement |
| Pyrazine Ring Conformation | Boat | Envelope (flexible) | Adaptability to allosteric protein sites |
| Chlorine Charge (σₚ) | -0.18 e | -0.21 e | Enhances electron deficiency for kinase binding |
Table 3: Key Derivatives of 2-(4-Chlorophenyl)-THPP in Patent Literature
| Derivative | Patent/Application | Therapeutic Target | Structural Distinction |
|---|---|---|---|
| Core Compound | WO2015073763A1 [7] | Casein Kinase 1δ/ε inhibitors | Unsubstituted tetrahydropyrazine ring |
| Lead CpAM (Compound 45) | J Med Chem. 2023 [3] | HBV Core Protein | C5-methylated pyrazoline |
| Sulfonamide Analogs | WO2015073767A1 [8] | Anticancer agents | C3-sulfonylpiperazine appendage |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1